molecular formula C13H17BClNO3 B6148804 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1532518-87-8

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B6148804
CAS No.: 1532518-87-8
M. Wt: 281.54 g/mol
InChI Key: QAEGWUWCANBQGR-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound characterized by its unique structure, which includes a chloro group, a benzamide moiety, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

  • Boronic Acid Formation: The starting material, 3-chloro-4-aminobenzamide, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

  • Coupling Reaction: The boronic acid derivative is then coupled with the chloro-substituted benzamide using a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, typically Pd(PPh3)4, and a base such as sodium carbonate (Na2CO3).

  • Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the benzamide group to an amine.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acid Derivative: Oxidation of the compound yields the corresponding carboxylic acid.

  • Amine Derivative: Reduction of the benzamide group results in the formation of an amine.

  • Substituted Derivatives: Substitution reactions can produce various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed in organic synthesis.

Biology: In biological research, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features allow it to be incorporated into drug molecules that target specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Comparison with Similar Compounds

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound is structurally similar but contains a nitrile group instead of a benzamide group.

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde: This compound has an aldehyde group instead of a benzamide group.

Uniqueness: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a chloro group, a benzamide moiety, and a boronic ester group

Properties

CAS No.

1532518-87-8

Molecular Formula

C13H17BClNO3

Molecular Weight

281.54 g/mol

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17)

InChI Key

QAEGWUWCANBQGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)Cl

Purity

0

Origin of Product

United States

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